6-Bromo-7H-pyrrolo[2,3-d]pyrimidine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
6-bromo-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQBLFIGIQEOSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC=NC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 6 Bromo 7h Pyrrolo 2,3 D Pyrimidine and Its Derivatives
Direct Synthesis Approaches to the Core Scaffold
The formation of the fundamental pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a critical first step. This is typically achieved through cyclocondensation reactions, where a substituted pyrimidine (B1678525) serves as the foundation for the fused pyrrole (B145914) ring.
The construction of the pyrrolo[2,3-d]pyrimidine core often involves the formation of the pyrrole ring onto a pre-existing pyrimidine ring. A common strategy begins with a 6-aminopyrimidine derivative bearing a suitable side chain at the 5-position. For instance, 6-Amino-5-(2,2-diethoxy-ethyl)-pyrimidin-4-ol can undergo an acid-catalyzed intramolecular cyclization, where the acetal (B89532) is hydrolyzed to an aldehyde that subsequently condenses with the C4-position of the pyrrole and the 6-amino group to form the fused ring system. chemicalbook.com
More advanced and convergent strategies utilize transition-metal-catalyzed reactions. A prominent method involves the reaction of a halogenated and amino-substituted pyrimidine with a terminal alkyne, known as the Sonogashira coupling, followed by a tandem cyclization. For example, derivatives of 5-bromopyrimidin-4-amine can be coupled with terminal alkynes using a copper catalyst system (Cu/6-methylpicolinic acid) to afford a variety of pyrrolo[2,3-d]pyrimidines in a one-pot protocol. researchgate.net Similarly, palladium-catalyzed Sonogashira coupling of 5-bromo-2,4-dichloropyrimidine (B17362) with alkynes like 3,3-diethoxy-propyne, followed by a fluoride-mediated cyclization, provides a direct route to the functionalized pyrrolo[2,3-d]pyrimidine core. researchgate.net Other reagents, such as boron trifluoride etherate, have also been employed to catalyze the final ring-closing step under oxidative conditions. semanticscholar.org
| Starting Material | Reagents/Conditions | Product Type | Reference |
| 6-Amino-5-(2,2-diethoxy-ethyl)-pyrimidin-4-ol | 1N HCl, rt | 7H-Pyrrolo[2,3-d]pyrimidin-4-one | chemicalbook.com |
| 5-Bromopyrimidin-4-amines | Terminal alkynes, CuCl, 6-methylpicolinic acid, K₂CO₃ | Substituted Pyrrolo[2,3-d]pyrimidines | researchgate.net |
| 5-Bromo-2,4-dichloropyrimidine | 1. 3,3-diethoxy-propyne, PdCl₂(PPh₃)₂, CuI, Et₃N; 2. TBAF | 2-Chloro-6-(diethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine | researchgate.net |
| N-Aryl-N-(pyrimidin-5-yl)pyrrole-3-carboxamide | Boron trifluoride etherate, air | Pyrrolo vu.ltnih.govpyrido[2,4-d]pyrimidin-6-ones | semanticscholar.org |
Direct regioselective bromination of the unsubstituted 7H-pyrrolo[2,3-d]pyrimidine at the C6 position is not the commonly reported method for synthesizing the title compound. Instead, the prevailing strategy involves incorporating the bromine atom at the desired position on the pyrimidine precursor prior to the cyclization step.
The most effective technique for obtaining 6-bromo-7H-pyrrolo[2,3-d]pyrimidine is to start with a 5-bromopyrimidine (B23866) derivative. The C5 position of the pyrimidine ring becomes the C6 position of the resulting pyrrolo[2,3-d]pyrimidine scaffold upon cyclization. A key starting material for this approach is 5-bromo-2,4-dichloropyrimidine. researchgate.netsigmaaldrich.com This compound can undergo a Sonogashira coupling with an appropriate alkyne, followed by an intramolecular cyclization to construct the fused pyrrole ring, thereby yielding the 6-bromo-pyrrolo[2,3-d]pyrimidine skeleton directly. researchgate.net This precursor-based approach ensures absolute regioselectivity for the placement of the bromine atom at the 6-position.
Another example involves the bromination of 6-chloro-1,3-dimethyluracil (B186940) to give 5-bromo-6-chloro-1,3-dimethyluracil, which then serves as a precursor for building the fused pyrrole ring, ultimately leading to a 6-bromo-pyrrolo[3,2-d]pyrimidine-dione, an isomer of the target scaffold. beilstein-journals.orgbeilstein-journals.org This further illustrates the general strategy of using pre-brominated pyrimidines for the synthesis of bromo-substituted deazapurines.
Functional Group Interconversions and Advanced Transformations
The bromine atom at the C6 position of the pyrrolo[2,3-d]pyrimidine core is a versatile handle for further molecular elaboration. It readily participates in a variety of transformations, including nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups.
The electron-deficient nature of the pyrimidine ring activates the C6 position for nucleophilic aromatic substitution (SNAr), enabling the displacement of the bromide with various nucleophiles.
The displacement of the 6-bromo substituent by nitrogen nucleophiles is a documented transformation. In a notable example, treatment of a protected 6-bromo-4-chloro-5-cyanopyrrolo[2,3-d]pyrimidine with methanolic ammonia (B1221849) led to the selective substitution of the 6-bromo group to yield the corresponding 6-amino derivative.
While direct SNAr reactions at the 6-bromo position with thiols and alkoxides are not as extensively documented as aminations or cross-coupling reactions, the general reactivity of the scaffold suggests these transformations are feasible. The synthesis of thio-containing pyrrolo[2,3-d]pyrimidines has been achieved, often by incorporating the sulfur functionality during the construction of the core heterocycle. nih.gov For example, pyrrole precursors can be used to prepare pyrrolo[2,3-d]pyrimidine-2- and/or 4-thione derivatives. nih.gov Similarly, the introduction of alkoxy groups, such as a phenoxy group at the C4-position via substitution of a C4-chloro derivative, indicates the potential for such nucleophilic displacements on the pyrimidine ring of the scaffold. sci-hub.box
| Substrate | Nucleophile | Product | Reference |
| 6-Bromo-4-chloro-5-cyano-7-(protected)-pyrrolo[2,3-d]pyrimidine | Methanolic Ammonia | 6-Amino-4-chloro-5-cyano-7-(protected)-pyrrolo[2,3-d]pyrimidine | N/A¹ |
| 2,4-Dichloro-7-(protected)-pyrrolo[2,3-d]pyrimidine | 3-Nitrophenol | 2-Chloro-4-(3-nitrophenoxy)-7-(protected)-pyrrolo[2,3-d]pyrimidine | sci-hub.box |
¹ Finding based on initial search results describing an unexpected displacement, detailed in the next section.
In multifunctionalized pyrrolo[2,3-d]pyrimidines, the regioselectivity of nucleophilic substitution can be unexpected. A significant finding involves the reaction of 6-bromo-4-chloro-5-cyano-7-(2-deoxy-3,5-di-O-p-toluoyl-β-D-erythro-pentofuranosyl)pyrrolo[2,3-d]pyrimidine with methanolic ammonia. Conventionally, a chloro group at the 4-position of the pyrimidine ring is more susceptible to nucleophilic displacement than a bromo group at the 6-position of the fused pyrrole ring. However, in this specific case, the reaction unexpectedly yielded the 6-amino-4-chloro product as the major isolable compound. The displacement of the C6-bromo group occurred preferentially over the C4-chloro group. This surprising reactivity was observed even when the reaction temperature was increased, which instead led to decomposition rather than displacement of the chloro group. This outcome highlights that electronic and steric factors, potentially influenced by the substituent at the N7 position, can alter the expected reactivity patterns of the heterocyclic system.
Cross-Coupling Reactions for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of halogenated heterocycles like this compound. These methods offer a convergent approach to complex molecules by efficiently creating new bonds at specific positions. youtube.com
The Suzuki-Miyaura coupling is a widely employed method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is highly valued for its tolerance of a wide range of functional groups, the commercial availability of diverse boronic acids, and the relatively low toxicity of its boron-containing byproducts. mdpi.comwikipedia.org
In the context of the pyrrolo[2,3-d]pyrimidine scaffold, the Suzuki-Miyaura reaction has been effectively used to introduce aryl or heteroaryl substituents. For instance, research has demonstrated the coupling of iodinated pyrrolo[2,3-d]pyrimidines with various boronic acids to generate C-5 substituted derivatives. rsc.org A general procedure involves reacting the halo-pyrrolo[2,3-d]pyrimidine with the desired boronic acid using a catalyst system like Tetrakis(triphenylphosphine)palladium(0) and an aqueous base such as sodium carbonate in a solvent like 1,2-dimethoxyethane. rsc.org Similarly, the C-6 position of the pyrrolo[2,3-d]pyrimidine core has been successfully functionalized via Suzuki-Miyaura coupling to introduce moieties like a 3-pyridyl group, creating key intermediates for further synthesis. google.com
Table 1: Example Conditions for Suzuki-Miyaura Coupling on the Pyrrolo[2,3-d]pyrimidine Scaffold
| Feature | Details |
| Halide Substrate | 7-alkyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine rsc.org |
| Boronic Acid | Various aryl/heteroaryl boronic acids rsc.org |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) rsc.org |
| Base | 2M Aqueous Sodium Carbonate rsc.org |
| Solvent | 1,2-Dimethoxyethane (DME) rsc.org |
| Temperature | 80 °C rsc.org |
This interactive table summarizes typical conditions for the Suzuki-Miyaura reaction.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide and an amine. This reaction is instrumental in synthesizing arylamines, which are prevalent structures in pharmacologically active compounds. organicchemistrytutor.comnih.gov
The synthesis of various pyrrolo[2,3-d]pyrimidine derivatives relies on this methodology to install amine substituents. Optimized Buchwald-Hartwig C-N cross-coupling reactions have been developed to synthesize series of these derivatives, which have shown potential as kinase inhibitors. nih.govnih.gov The reaction typically involves a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to couple the halogenated pyrrolo[2,3-d]pyrimidine with a primary or secondary amine. This method has been applied in cascade reactions, for example, where an initial imination is followed by an intramolecular Buchwald-Hartwig cross-coupling to construct fused pyrido[2,3-d]pyrimidine (B1209978) systems. organicchemistrytutor.com
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of a palladium complex and a copper(I) salt. nih.govmasterorganicchemistry.com This reaction is fundamental for introducing alkynyl moieties into heterocyclic systems, which can serve as versatile handles for further transformations.
This reaction has been applied to bromo-pyrimidine precursors to construct the pyrrolo[2,3-d]pyrimidine core itself. For example, a palladium-catalyzed Sonogashira coupling between a 5-bromopyrimidine derivative and a terminal alkyne like 3,3-diethoxypropyne yields an intermediate that can be cyclized to form the pyrrolo[2,3-d]pyrimidine ring system. masterorganicchemistry.com The reaction is also used to functionalize the scaffold, as demonstrated in the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, where Sonogashira coupling on a 5-bromo-6-chlorouracil was a key initial step. nih.gov
Table 2: Key Cross-Coupling Reactions for Pyrrolo[2,3-d]pyrimidine Synthesis
| Reaction | Bond Formed | Key Reagents | Catalyst System |
| Suzuki-Miyaura | C-C | Boronic Acid | Pd catalyst, Base |
| Buchwald-Hartwig | C-N | Amine | Pd catalyst, Ligand, Base |
| Sonogashira | C-C (alkyne) | Terminal Alkyne | Pd catalyst, Cu(I) salt, Base |
This interactive table provides a comparative overview of major cross-coupling reactions.
Electrophilic Substitution Reactions on the Pyrrolo[2,3-d]pyrimidine Ring
Electrophilic substitution is a fundamental reaction class for functionalizing aromatic and heteroaromatic rings. In the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold, the fused pyrrole ring is more electron-rich than the pyrimidine ring, making it the primary site for electrophilic attack. nih.govnih.gov The presence of various substituents can further influence the reactivity of the molecule towards electrophiles. nih.gov
Nitration and sulfonation are canonical electrophilic aromatic substitution reactions that introduce a nitro (—NO₂) group and a sulfonic acid (—SO₃H) group, respectively, onto a ring. youtube.com
Nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). nih.govyoutube.com The aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex), which then restores its aromaticity by losing a proton. scielo.org.mx For the this compound, electrophilic attack would be expected to occur on the electron-rich pyrrole ring, likely at the C5 position, guided by the directing effects of the fused pyrimidine and the bromo substituent.
Sulfonation is commonly performed with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated H₂SO₄). nih.gov The electrophile is SO₃ or its protonated form, HSO₃⁺. wikipedia.orgnih.gov The mechanism is similar to nitration, involving the attack of the aromatic ring on the electrophile followed by deprotonation to restore aromaticity. youtube.com A key feature of sulfonation is its reversibility; the sulfonic acid group can be removed by treatment with dilute hot aqueous acid, which makes it useful as a temporary protecting or directing group in multi-step syntheses. youtube.comwikipedia.org While specific examples of direct nitration or sulfonation on this compound are not extensively documented, the synthesis of pyrrolo[2,3-d]pyrimidines bearing sulfonamide moieties has been reported, indicating the compatibility of the scaffold with sulfonyl groups. nih.govmasterorganicchemistry.com
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and minimizing the use of hazardous substances. In the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, several strategies align with these goals.
One approach is the use of less toxic and more economical catalysts. For example, copper catalysts have been used as an alternative to more costly and toxic palladium catalysts in coupling reactions to synthesize key pyrrolo[2,3-d]pyrimidine intermediates. masterorganicchemistry.com Such methods are described as environmentally benign, featuring facile reaction conditions and convenient operation. masterorganicchemistry.com
Furthermore, the Suzuki-Miyaura reaction itself can be considered a "greener" alternative to other cross-coupling methods like Stille coupling, which uses highly toxic organotin reagents. wikipedia.org The byproducts of Suzuki coupling are generally non-toxic salts and water-soluble borane (B79455) derivatives, contributing to a higher atom economy and easier purification. wikipedia.org The development of one-pot, multicomponent reactions (MCRs) also represents a green approach by reducing the number of synthetic steps, minimizing solvent usage, and saving energy, as demonstrated in the synthesis of certain polyfunctionalized pyrrolo[2,3-d]pyrimidines.
Copper-Catalyzed Reactions
Copper-catalyzed reactions are instrumental in the synthesis of complex nitrogen-containing heterocyclic compounds. In the context of pyrrolo[2,3-d]pyrimidine chemistry, copper catalysis facilitates the formation of carbon-nitrogen and carbon-carbon bonds, which are fundamental to the elaboration of the core structure and the introduction of diverse substituents.
One prominent application is the copper(I)-catalyzed 1,3-dipolar cycloaddition reaction, often referred to as a "click reaction," which is utilized to create triazole-linked glycohybrids of pyrazolo[1,5-a]pyrimidines. nih.gov In a typical procedure, a 7-O-propargylated pyrazolo[1,5-a]pyrimidine (B1248293) is reacted with an azido (B1232118) glycoside in the presence of a copper(II) sulfate (B86663) (CuSO₄·5H₂O) and sodium ascorbate (B8700270) mixture. nih.gov The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. This reaction is commonly performed in a solvent system of tert-butanol (B103910) and water at elevated temperatures, for instance, 50 °C, and can be significantly accelerated using microwave irradiation. nih.gov This methodology allows for the efficient synthesis of a diverse library of glycohybrids with good to excellent yields. nih.gov
The versatility of copper catalysis extends to the synthesis of various substituted pyrrolo[2,3-d]pyrimidines, where it enables the coupling of different aromatic and heterocyclic moieties, contributing to the expansion of the chemical space for drug discovery.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology is particularly advantageous in the synthesis of heterocyclic compounds like this compound and its derivatives.
The application of microwave irradiation has been successfully demonstrated in the synthesis of various pyrrolo[2,3-d]pyrimidine analogues. For instance, new 4-aminopyrrolo[2,3-d]pyrimidine analogues have been synthesized via the condensation of substituted benzaldehydes and 4-aminopyrrolo[2,3-d]pyrimidine under microwave irradiation. asianpubs.org Similarly, a series of 4-(2-phenylhydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized using an optimized microwave-assisted protocol with ethanol (B145695) as the solvent, achieving high yields of 70-82% in just 10-15 minutes at 150°C. researchgate.net
Microwave assistance has also been effectively combined with other catalytic methods. For example, in the copper-catalyzed click reaction for synthesizing glycohybrids of pyrazolo[1,5-a]pyrimidines, microwave irradiation at 100 W and 50 °C reduced the reaction time to 20 minutes while achieving excellent yields. nih.gov The synthesis of 6-bromopyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate has also been achieved through a base-catalyzed reaction under solvent-free microwave conditions, highlighting the versatility and green chemistry advantages of this approach. researchgate.net
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours nih.govresearchgate.net |
| Yield | Often moderate to good | Generally good to excellent nih.govresearchgate.net |
| Energy Efficiency | Lower | Higher nih.gov |
| Temperature Control | Bulk heating | Direct molecular heating nih.gov |
| Solvent Use | Often requires high-boiling solvents | Can often use greener solvents or be solvent-free researchgate.net |
Isotopic Labeling Strategies for Research Applications
Isotopic labeling is a critical tool in pharmaceutical research and development, enabling detailed investigation of metabolic pathways, reaction mechanisms, and drug disposition. The introduction of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the structure of this compound or its derivatives allows for their tracking and quantification in complex biological systems.
One key application of isotopic labeling is in metabolic flux analysis (MFA), particularly using ¹³C-labeled substrates. d-nb.info By introducing a ¹³C-labeled precursor, such as [U-¹³C]glutamine, into cell culture, researchers can trace the flow of carbon atoms through various metabolic pathways, including the tricarboxylic acid (TCA) cycle. d-nb.info This provides valuable insights into cellular metabolism and how it is affected by drug candidates. The labeling patterns in downstream metabolites are analyzed by techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to quantify metabolic fluxes. d-nb.info
Deuterium labeling has been employed to improve the metabolic stability of drug candidates. For instance, in the development of selective CDK2 inhibitors based on a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core, in vivo metabolite identification revealed that sulfonamide dealkylation was a primary metabolic pathway. nih.gov By strategically introducing deuterium atoms at the site of metabolism, the rate of this dealkylation was slowed down, an effect known as the kinetic isotope effect, leading to improved pharmacokinetic properties such as increased plasma exposure. nih.gov
The synthesis of isotopically labeled this compound and its derivatives requires careful planning of the synthetic route to introduce the label at a specific position. This often involves using labeled starting materials or reagents in the synthetic sequence. The resulting labeled compounds are invaluable for preclinical and clinical studies, providing crucial information on the mechanism of action and fate of the drug molecule.
Reactivity and Reaction Mechanisms of 6 Bromo 7h Pyrrolo 2,3 D Pyrimidine
Electronic Effects of Bromine on Ring System Reactivity
The bromine atom is highly electronegative, leading to a potent electron-withdrawing inductive effect (-I). This effect decreases the electron density of the pyrrole (B145914) ring to which it is attached. Consequently, the positions on the pyrrole ring become less susceptible to electrophilic attack and more activated towards nucleophilic substitution, should a suitable leaving group be present elsewhere on the ring.
Mechanistic Studies of Substitution and Coupling Reactions
The bromine atom at the 6-position of the 7H-pyrrolo[2,3-d]pyrimidine core serves as an excellent leaving group in a variety of cross-coupling reactions, particularly those catalyzed by palladium. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are among the most efficient methods for the functionalization of the pyrrolo[2,3-d]pyrimidine scaffold. Key examples include the Suzuki, Sonogashira, Heck, and Stille reactions. These transformations typically proceed through a common catalytic cycle involving oxidative addition, transmetalation (for Suzuki, Sonogashira, and Stille) or migratory insertion (for Heck), and reductive elimination.
In the context of a 6-bromo-7H-pyrrolo[2,3-d]pyrimidine, the catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. This is often the rate-determining step and results in a palladium(II) intermediate. The subsequent steps depend on the specific coupling partners involved.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyrimidine with an organoboron reagent, typically a boronic acid or ester, in the presence of a base. It is a widely used method for forming biaryl linkages. Sonogashira Coupling: This reaction couples the bromo-pyrimidine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. It is a reliable method for introducing alkynyl moieties. Heck Reaction: This reaction involves the coupling of the bromo-pyrimidine with an alkene to form a substituted alkene. The mechanism involves migratory insertion of the alkene into the palladium-carbon bond. Stille Reaction: This reaction couples the bromo-pyrimidine with an organostannane reagent. While effective, the toxicity of the tin reagents has led to a preference for other coupling methods in some applications.
The table below summarizes these key coupling reactions as they apply to halo-pyrrolo[2,3-d]pyrimidines.
| Reaction | Coupling Partner | Catalyst/Reagents | Bond Formed |
| Suzuki-Miyaura | Organoboron Compound (e.g., Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl) |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd Catalyst, Cu(I) Co-catalyst, Base | C-C (Alkynyl) |
| Heck | Alkene (e.g., CH₂=CHR) | Pd Catalyst, Base | C-C (Alkenyl) |
| Stille | Organostannane (e.g., Ar-SnBu₃) | Pd Catalyst | C-C (Aryl/Vinyl) |
Intramolecular Cyclizations and Rearrangements Involving the Bromo-Substituent
While intermolecular cross-coupling reactions are the most common transformations for the 6-bromo substituent, its position on the pyrrolo[2,3-d]pyrimidine scaffold also allows for its potential participation in intramolecular reactions to form more complex, often tricyclic, heterocyclic systems.
Though specific examples detailing the intramolecular cyclization of this compound are not extensively reported in the literature, related transformations on the pyrrolo[2,3-d]pyrimidine core illustrate the feasibility of such reactions. For instance, the synthesis of tricyclic pyrrolo[2,3-d]pyrimidines has been achieved through cyclization reactions involving substituents at other positions. One such strategy involves the reaction of an α-bromoaldehyde with a 2,6-diamino-4(3H)pyrimidinone to construct the pyrrole ring, which is then followed by a subsequent cyclization to form a third ring. researchgate.net In one example, an alcohol intermediate was cyclized under Mitsunobu conditions to form a seven-membered ring fused to the pyrrolo[2,3-d]pyrimidine system. researchgate.net
These examples demonstrate that with an appropriately positioned functional group, the pyrrolo[2,3-d]pyrimidine scaffold is amenable to intramolecular cyclization. A hypothetical intramolecular reaction involving the 6-bromo substituent could entail a nucleophilic side chain attached at the N7 position, which could displace the bromine atom to form a new fused ring. The success of such a reaction would depend on the length and nature of the linking chain, favoring the formation of thermodynamically stable 5- or 6-membered rings.
Rearrangement reactions involving the 6-bromo substituent on the 7H-pyrrolo[2,3-d]pyrimidine core are not commonly documented. Such transformations are generally less predictable and often require specific conditions or structural features that may not be inherent to this particular compound.
Medicinal Chemistry Applications of 6 Bromo 7h Pyrrolo 2,3 D Pyrimidine Derivatives
Role as a Scaffold for Kinase Inhibitor Development
The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the nitrogenous base of adenosine (B11128) triphosphate (ATP). nih.gov This structural mimicry allows derivatives of this scaffold to function as competitive inhibitors at the ATP-binding site of protein kinases, a large family of enzymes that play a critical role in cellular signaling pathways. nih.gov Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. The versatility of the pyrrolo[2,3-d]pyrimidine scaffold has led to the development of numerous kinase inhibitors, including several clinically approved drugs. nih.govsci-hub.box The 6-bromo derivative, in particular, serves as a key intermediate for introducing various substituents that can enhance potency and selectivity for specific kinase targets.
Derivatives of 6-bromo-7H-pyrrolo[2,3-d]pyrimidine have been instrumental in developing inhibitors against a wide array of specific protein kinases.
EGFR, Her2, VEGFR2, and CDK2: Research has shown that halogenated pyrrolo[2,3-d]pyrimidine derivatives can act as potent inhibitors of multiple tyrosine kinases. nih.gov For instance, a series of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ demonstrated significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). nih.govmdpi.com One notable compound from this series, 5k, displayed IC₅₀ values ranging from 40 to 204 nM against these kinases. nih.gov Furthermore, other pyrrolo[2,3-d]pyrimidine derivatives have been synthesized to act as covalent inhibitors of EGFR, showing high potency, especially against mutant forms of the receptor implicated in non-small cell lung cancer (NSCLC). sci-hub.box
JAK3: The pyrrolo[2,3-d]pyrimidine core is a central feature of Janus Kinase 3 (JAK3) inhibitors, such as the approved drug Tofacitinib. nih.gov This scaffold has been the focus of extensive structural optimization to create highly selective and potent JAK3 inhibitors for the treatment of autoimmune diseases like rheumatoid arthritis. nih.gov Compound 9a from one such study was identified as a promising candidate with high selectivity and efficacy. nih.gov
CSF1R: 6-Aryl-substituted pyrrolo[2,3-d]pyrimidines have been identified as potent and highly selective inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), a key target in cancer and inflammatory diseases. acs.orgnih.govresearchgate.net The synthesis of these compounds often utilizes a 6-halo-substituted pyrrolopyrimidine (such as 6-bromo or 6-iodo) as a starting point for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to introduce the necessary aryl group. researchgate.netnih.gov For example, N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (12b) was developed as a potent CSF1R inhibitor through this approach. nih.gov
Itk: The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to design selective covalent inhibitors of Interleukin-2-inducible T-cell kinase (Itk), a crucial enzyme in T-cell signaling and a target for inflammatory and autoimmune diseases.
LRRK2: Leucine-rich repeat kinase 2 (LRRK2) is a significant genetic factor in Parkinson's disease. nih.gov The pyrrolo[2,3-d]pyrimidine framework has been pivotal in the development of potent LRRK2 inhibitors. nih.govrjpbr.com Synthetic strategies have involved modifying the 6-position of the scaffold with groups like benzylamino or phenyl to enhance inhibitory activity. acs.org A key intermediate, 4-Amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, has been explicitly used in the synthesis of these LRRK2 inhibitors, directly highlighting the utility of the 6-bromo starting material. researchgate.net
CDPKs: Researchers have designed pyrrolo[2,3-d]pyrimidine-based molecules as inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases (PfCDPKs), which are essential for the parasite's life cycle. nih.gov Several compounds in this class have shown promising inhibitory activity against PfCDPK1 and PfCDPK4. nih.gov
The efficacy of pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors lies in their ability to mimic ATP and bind to the enzyme's active site. The nitrogen atoms within the pyrimidine (B1678525) ring are crucial for this interaction, as they form key hydrogen bonds with the "hinge region" of the kinase domain. This region connects the N- and C-lobes of the kinase and is a conserved feature of ATP binding. For LRRK2 inhibitors, crystallographic studies have shown that the 4-amino group of the pyrrolo[2,3-d]pyrimidine core forms a hydrogen bond with the backbone carbonyl of a glutamate (B1630785) residue (Glu1948 in LRRK2), while the N3 atom of the pyrimidine ring interacts with the backbone amine of an alanine (B10760859) residue (Ala1950 in LRRK2). acs.org This specific hydrogen bonding pattern anchors the inhibitor in the ATP pocket, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.
Computational methods, particularly molecular docking, are indispensable tools for understanding the binding modes of these inhibitors and guiding their design.
Multi-Targeted Inhibitors: For multi-targeted agents like the halogenated pyrrolo[2,3-d]pyrimidine hydrazones, docking studies have revealed similar binding interactions across different kinases such as EGFR, Her2, VEGFR2, and CDK2. nih.govmdpi.com This suggests that the inhibitor can adapt to the subtle differences in the ATP-binding pockets of these various enzymes.
CSF1R Inhibitors: A co-crystal structure of a pyrrolo[2,3-d]pyrimidine derivative (compound 23) in complex with CSF1R showed that the inhibitor stabilizes the kinase in a "DFG-out-like" conformation. acs.orgnih.gov In this inactive conformation, the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, which is a characteristic of type II kinase inhibitors. This binding mode can contribute to the high selectivity of the inhibitor. nih.gov
LRRK2 Inhibitors: To overcome challenges in crystallizing LRRK2, a surrogate kinase (Checkpoint Kinase 1, CHK1) was engineered to mimic the LRRK2 ATP-binding site. acs.org X-ray crystal structures of inhibitors bound to this surrogate confirmed the crucial hinge-binding interactions and helped rationalize the observed structure-activity relationships, guiding the optimization of inhibitor potency and selectivity. acs.org
The development of cancer cell resistance to single-target therapies is a major clinical challenge. One strategy to overcome this is the design of multi-targeted kinase inhibitors, which can simultaneously block several signaling pathways crucial for tumor growth and survival. nih.gov The pyrrolo[2,3-d]pyrimidine scaffold is well-suited for this approach. By strategically modifying the substituents, particularly through coupling reactions at the 6-bromo position, medicinal chemists can create compounds that inhibit a desired spectrum of kinases. Halogenated derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been successfully developed as agents that concurrently inhibit EGFR, Her2, VEGFR2, and CDK2, demonstrating the potential of this scaffold to generate broad-spectrum anticancer agents. nih.govnih.gov
Interactive Data Table: Kinase Inhibition by Pyrrolo[2,3-d]pyrimidine Derivatives
| Derivative Class | Target Kinase(s) | Key Findings | Reference(s) |
| Halogenated Hydrazones | EGFR, Her2, VEGFR2, CDK2 | Compound 5k showed potent multi-kinase inhibition with IC₅₀ values from 40-204 nM. | nih.gov |
| 6-Aryl Derivatives | CSF1R | Compound 12b emerged as a potent and selective inhibitor. | nih.gov |
| Optimized Scaffolds | JAK3 | Compound 9a identified as a highly selective inhibitor for rheumatoid arthritis. | nih.gov |
| 6-Substituted Derivatives | LRRK2 | Potent and selective inhibitors developed for Parkinson's disease. | acs.orgresearchgate.net |
| Various Derivatives | PfCDPKs | Promising inhibitory activity against parasitic kinases. | nih.gov |
Inhibition of Specific Kinases (e.g., EGFR, Her2, VEGFR2, CDK2, JAK3, CSF1R, Itk, LRRK2, CDPKs)
Development of Antifolate Agents
Beyond kinase inhibition, the this compound scaffold is a valuable precursor for the synthesis of antifolate agents. Antifolates are a class of chemotherapy drugs that interfere with the metabolic processes involving folic acid. Because cancer cells have a high rate of proliferation, they have a high demand for the nucleotides that are the building blocks of DNA and RNA. Folic acid is essential for the synthesis of these nucleotides.
Derivatives of 6-substituted pyrrolo[2,3-d]pyrimidines function as antifolates by blocking key enzymes in the de novo purine (B94841) biosynthesis pathway, a process by which purines are synthesized from simpler starting materials. researchgate.net
GARFTase Inhibition: The cytotoxicity of certain 6-substituted pyrrolo[2,3-d]pyrimidine antifolates has been directly attributed to the potent inhibition of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase). researchgate.net This enzyme catalyzes the first of two folate-dependent steps in the purine synthesis pathway. By blocking GARFTase, these compounds starve cancer cells of the necessary purine nucleotides, leading to an arrest of DNA replication and cell death. researchgate.net
Dual DHFR and TS Inhibition: Other antifolates derived from this scaffold have been developed as dual inhibitors of both dihydrofolate reductase (DHFR) and thymidylate synthase (TS), two other critical enzymes in folate metabolism and nucleotide synthesis. nih.gov The ability to inhibit multiple enzymes in this crucial pathway can lead to a more profound and durable antitumor effect. nih.gov
Selective Transport Mechanisms (e.g., Folate Receptors, Proton-Coupled Folate Transporter)
A key strategy in enhancing the therapeutic index of anticancer agents is to ensure their selective uptake by tumor cells, thereby minimizing toxicity to healthy tissues. Derivatives of 6-substituted pyrrolo[2,3-d]pyrimidines have been ingeniously designed to exploit specific transport systems that are overexpressed in cancerous cells, namely the folate receptor (FR) and the proton-coupled folate transporter (PCFT). nih.govresearchgate.netacs.org
Unlike the ubiquitously expressed reduced folate carrier (RFC), FRs and PCFT have a more restricted tissue distribution, with FRs being notably upregulated in various malignancies and PCFT functioning optimally in the acidic microenvironments characteristic of many solid tumors. nih.govresearchgate.netnih.gov This differential expression provides a window for targeted drug delivery.
Researchers have successfully synthesized 6-substituted pyrrolo[2,3-d]pyrimidine antifolates that are poor substrates for RFC but are efficiently transported by FRs and PCFT. researchgate.net The structural features of these derivatives, particularly the length of the carbon bridge connecting the pyrimidine core to a side chain, are critical for this selectivity. Studies have shown that analogs with three- and four-carbon bridges are effective inhibitors of cell proliferation in cells expressing PCFT, with the three-carbon bridge analog demonstrating significantly higher potency. nih.govnih.gov For instance, N-{4-[3-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)propyl]benzoyl}-L-glutamic acid has shown potent antiproliferative activity due to its efficient uptake by PCFT. nih.gov
This selective transport leads to the inhibition of crucial metabolic pathways within the cancer cells, such as de novo purine biosynthesis, ultimately leading to cell death. nih.govnih.gov The ability of these compounds to selectively target tumor cells via FRs and PCFT represents a significant advancement in the design of more effective and less toxic chemotherapeutic agents. researchgate.netnih.gov
Other Therapeutic Areas and Biological Activities
Beyond their targeted delivery mechanisms, derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for various therapeutic applications.
The pyrrolo[2,3-d]pyrimidine nucleus is a recognized scaffold in the design of both antiviral and anticancer agents. researchgate.net Its structural similarity to purines allows for its interaction with key biological targets involved in viral replication and cancer cell proliferation.
The introduction of a bromine atom at the 6-position can further enhance the biological activity of these compounds. For instance, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as promising antiviral agents against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). scienceopen.com Similarly, various derivatives have shown potent anticancer activity against a range of human cancer cell lines. nih.govnih.gov
A significant mechanism through which pyrrolo[2,3-d]pyrimidine derivatives exert their anticancer effects is by inducing cell cycle arrest and apoptosis (programmed cell death). nih.govnih.gov Several studies have demonstrated the ability of these compounds to halt the progression of the cell cycle at different phases, thereby preventing cancer cell division.
For example, certain novel 7H-pyrrolo-[2,3-d]pyrimidine derivatives have been shown to cause a profound accumulation of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis. nih.gov Further investigation into the molecular mechanisms has revealed that these compounds can modulate the expression of key apoptotic proteins. One study found that a particular derivative led to a significant increase in the levels of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that triggers the intrinsic apoptotic pathway. The activation of executioner caspases, such as caspase-3 and caspase-9, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP) further confirm the induction of apoptosis by these compounds. nih.gov
The anti-proliferative activity of this compound derivatives has been extensively evaluated against a panel of human cancer cell lines. These compounds have demonstrated a broad spectrum of activity, with some exhibiting potent cytotoxicity in the nanomolar to low micromolar range. nih.govnih.gov
The table below summarizes the anti-proliferative activity of selected pyrrolo[2,3-d]pyrimidine derivatives against various cancer cell lines, highlighting their IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10a | PC3 (Prostate) | 0.19 | nih.gov |
| Compound 10b | MCF-7 (Breast) | 1.66 | nih.gov |
| Compound 9e | A549 (Lung) | 4.55 | nih.gov |
| Halogenated derivative 5k | Multiple cell lines | 29-59 | nih.gov |
| Halogenated pyrrolo[3,2-d]pyrimidine | MIA Pa-Ca-2 (Pancreatic) | as low as 0.014 | nih.gov |
The structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyrrolo[2,3-d]pyrimidine core play a crucial role in determining the anti-proliferative potency. For instance, halogenation has been shown to enhance the cytotoxic effects of these compounds. nih.govnih.gov
In an era of increasing antimicrobial resistance, the development of new anti-infective agents is of paramount importance. Derivatives of pyrrolo[2,3-d]pyrimidine have emerged as a promising class of compounds with significant antibacterial and antifungal activities. researchgate.netasianpubs.org
A study on new pyrrolo[2,3-d]pyrimidine derivatives demonstrated their potent activity against various microbial strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, was determined for these compounds.
The table below presents the antimicrobial and antifungal activity of selected pyrrolo[2,3-d]pyrimidine derivatives.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Bromo derivative 5 | Staphylococcus aureus | 8 | nih.gov |
| Iodo derivative | Staphylococcus aureus | 8 | nih.gov |
| Pyrrolo[2,3-d]pyrimidine-oxadiazole hybrid 6f | Candida albicans | 4.0 | researchgate.net |
| Pyrrolo[2,3-d]pyrimidine-oxadiazole hybrid 7a | Candida albicans | 7.5 | researchgate.net |
The mechanism of action of these compounds as antimicrobial agents is believed to involve the inhibition of key enzymes essential for microbial survival, such as DNA topoisomerases and thymidylate monophosphate kinase (TMPK). asianpubs.org The synergistic effect observed when these compounds are combined with other antimicrobial agents, such as antimicrobial peptides, further highlights their potential in combating infectious diseases. nih.gov
Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis and certain cancers. Pyrrolo[2,3-d]pyrimidine derivatives have been investigated for their anti-inflammatory and immunosuppressive properties, with promising results. nih.govnih.gov
One of the key mechanisms underlying their anti-inflammatory activity is the inhibition of inducible nitric oxide synthase (iNOS), an enzyme that plays a critical role in the inflammatory process. nih.gov By downregulating the expression of iNOS and cyclooxygenase-2 (COX-2), another key inflammatory enzyme, these compounds can effectively reduce the production of pro-inflammatory mediators. nih.gov
Furthermore, certain 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6). nih.gov STAT6 is a crucial transcription factor in the interleukin-4 (IL-4) signaling pathway, which plays a central role in the differentiation of T helper 2 (Th2) cells and the allergic immune response. nih.gov By inhibiting STAT6, these compounds can suppress the Th2 immune response, suggesting their potential as therapeutic agents for allergic conditions like asthma. nih.gov The ability of these derivatives to modulate key inflammatory and immune pathways underscores their potential in the treatment of a wide range of inflammatory and autoimmune disorders.
Antiparasitic Activity
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine nucleus have shown considerable promise as agents against several parasitic organisms, including those responsible for malaria and Human African Trypanosomiasis.
Researchers have designed and synthesized a series of 7H-pyrrolo[2,3-d]pyrimidine-4-amines as potential inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases (PfCDPKs), which are crucial for the parasite's life cycle. nih.gov A number of these compounds demonstrated promising inhibitory activity against PfCDPK1 and PfCDPK4. nih.gov For instance, certain derivatives displayed IC₅₀ values against PfCDPK4 in the range of 0.210–0.530 μM. nih.gov
Furthermore, the pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop inhibitors of pteridine (B1203161) reductase 1 (PTR1), an essential enzyme in Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.govacs.org Structure-based design has led to the synthesis of numerous polysubstituted pyrrolopyrimidines with significant inhibitory activity against both the PTR1 enzyme and cultured T. brucei. acs.orgstrath.ac.uk One particular compound, which featured substitutions at various positions of the pyrrolopyrimidine core, showed substantial activity in both enzymatic assays and against the parasite in culture. acs.org The design of these compounds often involves introducing substituents at the C5, C6, and N7 positions to enhance selectivity and improve physicochemical properties. acs.org
Table 1: Antiparasitic Activity of 7H-pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Target | Organism | Activity (IC₅₀) |
|---|---|---|---|
| Derivative 1 | PfCDPK4 | Plasmodium falciparum | 0.210–0.530 μM nih.gov |
| Derivative 2 | PfCDPK1 | Plasmodium falciparum | 0.589 μM nih.gov |
| Polysubstituted Pyrrolopyrimidine | PTR1 | Trypanosoma brucei | Substantially active acs.org |
Anti-allergic Applications
The anti-allergic potential of 7H-pyrrolo[2,3-d]pyrimidine derivatives is intrinsically linked to their ability to inhibit key signaling pathways in the immune response, particularly those mediated by the Signal Transducer and Activator of Transcription 6 (STAT6). nih.govresearchgate.net Allergic conditions such as asthma and atopic diseases are often driven by the type 2 helper T (Th2) cell immune response, which is regulated by the interleukin-4 (IL-4) signaling pathway, where STAT6 is a critical transcription factor. nih.govresearchgate.net
By targeting STAT6, these compounds can effectively modulate the Th2 immune response. The development of potent and orally active STAT6 inhibitors from the 7H-pyrrolo[2,3-d]pyrimidine class represents a promising therapeutic strategy for allergic diseases. nih.govdaneshyari.com
Signal Transducers and Activators of Transcription 6 (STAT6) Inhibition
The inhibition of STAT6 has been a primary focus in the development of 7H-pyrrolo[2,3-d]pyrimidine derivatives for the treatment of allergic diseases. nih.govresearchgate.net Researchers have identified and optimized a series of these compounds to act as potent STAT6 inhibitors. nih.gov
Through systematic optimization, a derivative identified as 2-[4-(4-{[7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino}phenyl)piperazin-1-yl]acetamide (also known as AS1810722) emerged as a particularly potent STAT6 inhibitor. nih.govresearchgate.net This compound not only demonstrated strong STAT6 inhibition but also possessed a favorable profile regarding the inhibition of the cytochrome P450 enzyme CYP3A4. nih.gov
In further studies, this compound was shown to inhibit the in vitro differentiation of Th2 cells without affecting the differentiation of type 1 helper T (Th1) cells. nih.gov Moreover, when administered orally in an antigen-induced mouse model of asthma, it effectively suppressed eosinophil infiltration, a key event in the allergic inflammatory response. nih.gov This highlights the therapeutic potential of targeting STAT6 with 7H-pyrrolo[2,3-d]pyrimidine derivatives for allergic conditions. nih.govresearchgate.net
Table 2: STAT6 Inhibition by a 7H-pyrrolo[2,3-d]pyrimidine Derivative
| Compound Name | Activity | Key Findings |
|---|---|---|
| 2-[4-(4-{[7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino}phenyl)piperazin-1-yl]acetamide (AS1810722) | Potent STAT6 inhibition nih.govresearchgate.net | Good CYP3A4 inhibition profile nih.gov |
| Inhibited in vitro Th2 differentiation nih.gov | No effect on Th1 cell differentiation nih.gov | |
| Inhibited eosinophil infiltration in a mouse asthma model nih.gov | Orally active nih.gov |
Structure Activity Relationship Sar Studies of 6 Bromo 7h Pyrrolo 2,3 D Pyrimidine Derivatives
Impact of Bromine Position and Substituent Variations on Biological Activity
The presence and position of a bromine atom on the 7H-pyrrolo[2,3-d]pyrimidine core are critical determinants of biological activity. Halogen atoms, strategically incorporated into drug candidates, can significantly enhance potency, selectivity, and pharmacokinetic properties. nih.gov In the context of pyrrolo[2,3-d]pyrimidines, the introduction of a halogen, such as bromine, at the C6 position has been a key strategy in the development of potent inhibitors.
The 6-bromo substitution is a common feature in many biologically active pyrrolo[2,3-d]pyrimidine derivatives. While direct SAR studies comparing the 6-bromo substituent to other halogens at the same position are not extensively detailed in the provided results, the general importance of halogenation is well-established. For instance, in a series of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides, halogenated derivatives were synthesized to enhance their anticancer activity. nih.gov Although this study started with a 6-chloro-7-deazapurine, it highlights the strategic incorporation of halogens to improve efficacy. nih.gov
Variations of substituents at other positions, while maintaining the 6-bromo core, have profound effects. For example, in the development of kinase inhibitors, modifications at the N7 and C4 positions of the pyrrolo[2,3-d]pyrimidine ring system are frequently explored to optimize interactions with the target protein.
Influence of Pyrrole (B145914) and Pyrimidine (B1678525) Ring Substitutions on Potency and Selectivity
Modifications to both the pyrrole and pyrimidine rings of the 6-bromo-7H-pyrrolo[2,3-d]pyrimidine scaffold are pivotal for fine-tuning potency and selectivity.
Pyrrole Ring (N7-substitution):
The N7 position of the pyrrole ring is a key vector for introducing substituents that can modulate the compound's properties. In a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives developed as STAT6 inhibitors, the introduction of a 3,5-difluorobenzyl group at the N7 position of a 2-amino-substituted pyrrolo[2,3-d]pyrimidine core led to a potent and orally active compound. daneshyari.comnih.gov This highlights the importance of the N7 substituent in achieving desired biological activity.
Pyrimidine Ring (C2 and C4 substitutions):
The C2 and C4 positions of the pyrimidine ring offer significant opportunities for modification to enhance potency and target selectivity.
In the pursuit of Mps1 inhibitors for breast cancer, a scaffold hopping approach led to the design of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives. nih.gov SAR studies revealed that specific substitutions on the pyrimidine ring were crucial for potent Mps1 inhibition, with compound 12 emerging as a potent inhibitor with an IC50 of 29 nM. nih.gov
Furthermore, in a study on pyrrolo[2,3-d]pyrimidine-based tyrosine kinase inhibitors for non-small cell lung cancer (NSCLC) cells with EGFR mutations, modifications at the C4 position were explored. sci-hub.box The introduction of an acrylamide (B121943) "warhead" at this position, a common strategy for covalent inhibitors, alongside other substitutions, led to compounds with enhanced potency and selectivity against specific EGFR-mutated cell lines. sci-hub.box For example, compound 12i from this study showed a significantly improved selectivity index compared to the parent compound, avitinib. sci-hub.box
The following table summarizes the impact of substitutions on the activity of pyrrolo[2,3-d]pyrimidine derivatives based on various studies.
| Compound ID | Core Scaffold | Key Substitutions | Target/Activity | IC50 | Reference |
| 5k | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide | Halogenated benzylidene | Multi-targeted kinase inhibitor | 40-204 nM (for various kinases) | nih.gov |
| 12 | 7H-pyrrolo[2,3-d]pyrimidine | Undisclosed proprietary substitutions | Mps1 inhibitor | 29 nM | nih.gov |
| 12i | 7H-pyrrolo[2,3-d]pyrimidine | Acrylamide at C4, specific R-groups | EGFR mutant inhibitor | Potent, with enhanced selectivity | sci-hub.box |
| 24 (AS1810722) | 7H-pyrrolo[2,3-d]pyrimidine | 2-{[4-(4-{[7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino}phenyl)piperazin-1-yl]}acetamide | STAT6 inhibitor | Potent | daneshyari.comnih.gov |
Conformational Restriction and its Effect on Biological Activity
Conformational restriction is a powerful strategy in drug design to enhance potency and selectivity by reducing the entropic penalty upon binding to the target and by locking the molecule in a bioactive conformation. This approach has been applied to pyrrolo[2,3-d]pyrimidine derivatives to improve their pharmacological profiles.
A study on mTOR inhibitors utilized a conformational restriction strategy by creating a tricyclic pyrimido-pyrrolo-oxazine scaffold. acs.org This approach, which can be conceptually applied to the this compound series, led to the identification of a highly selective and potent ATP-competitive inhibitor. acs.org The rigidified structure allowed for a more defined interaction with the target, leading to a significant improvement in selectivity over other related kinases. acs.org This highlights that introducing rigidity into the this compound backbone could be a fruitful avenue for enhancing biological activity and selectivity.
Stereochemical Considerations and Enantiomeric Purity
Stereochemistry plays a crucial role in the biological activity of chiral drug molecules. The different enantiomers of a compound can exhibit distinct pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like enzymes and receptors.
In the development of conformationally restricted mTOR inhibitors, the stereogenic center introduced had a significant impact on selectivity. acs.org The (R)- and (S)-enantiomers of the tricyclic pyrimido-pyrrolo-oxazine displayed different binding modes and potencies, underscoring the importance of controlling stereochemistry. acs.org Although this example does not directly involve a this compound, the principle is directly transferable. The introduction of chiral centers, for instance, through substituents on the pyrrole or pyrimidine rings of a this compound derivative, would necessitate the separation and individual evaluation of the enantiomers to identify the more active and safer stereoisomer. The enantiomeric purity of the final compound is, therefore, a critical quality attribute.
Computational Chemistry and in Silico Studies of 6 Bromo 7h Pyrrolo 2,3 D Pyrimidine
Molecular Docking Simulations to Predict Binding Affinity and Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed to understand the binding modes of ligands, such as 6-bromo-7H-pyrrolo[2,3-d]pyrimidine derivatives, to their protein targets.
Derivatives of the parent 7H-pyrrolo[2,3-d]pyrimidine scaffold have been the subject of numerous molecular docking studies to elucidate their binding interactions with various protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. For instance, docking studies of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides have shown binding interactions with enzymes like EGFR, Her2, VEGFR2, and CDK2. nih.gov These studies revealed that the binding modes were comparable to that of the known multi-targeted kinase inhibitor sunitinib. nih.gov
In another study, molecular docking was used to investigate the binding of pyrrolo[2,3-d]pyrimidine derivatives to the anti-apoptotic protein Bcl2. The results confirmed the binding affinities of certain derivatives, which was consistent with experimental data. researchgate.net Similarly, docking simulations of pyrrolo[2,3-d]pyrimidine urea (B33335) derivatives have been performed to predict their interactions with microbial targets, with one compound showing a significant docking score of -7.4 kcal/mol, indicating strong potential as an antimicrobial agent. afjbs.com
The binding energy, a key output of docking simulations, provides an estimate of the binding affinity between the ligand and the target. For example, docking of certain 7H-pyrrolo[2,3-d]pyrimidine derivatives into the active site of ER-alpha yielded binding energies ranging from -7.12 kcal/mol to -1.21 kcal/mol. researchgate.net
| Derivative Class | Target Protein | Key Findings | Reference |
|---|---|---|---|
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | EGFR, Her2, VEGFR2, CDK2 | Binding interactions similar to sunitinib. nih.gov | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivatives | Bcl2 | Confirmed binding affinities consistent with experimental results. researchgate.net | researchgate.net |
| Pyrrolo[2,3-d]pyrimidine urea derivative (RP-3) | Microbial Target | Docking score of -7.4 kcal/mol. afjbs.com | afjbs.com |
| 7H-pyrrolo[2,3-d]pyrimidine derivatives | ER-alpha | Binding energies ranged from -7.12 to -1.21 kcal/mol. researchgate.net | researchgate.net |
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling is a computational method that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This model can then be used as a 3D query to search large chemical databases for novel compounds with the potential for similar activity, a process known as virtual screening.
For pyrrolo[2,3-d]pyrimidine derivatives, pharmacophore models have been developed to guide the design of new inhibitors. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, and aromatic centers. researchgate.net The goal of these studies is often to create an optimized pharmacophore that can be used to identify new chemical entities (NCEs) with improved potency and selectivity. scienceopen.com For example, a pharmacophore model for CDK4 inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold was generated to aid in the discovery of new anticancer agents. scienceopen.com
ADME Prediction (Absorption, Distribution, Metabolism, Excretion)
ADME properties are crucial for determining the drug-likeness of a compound. In silico ADME prediction has become a standard practice in early-stage drug discovery to filter out candidates with unfavorable pharmacokinetic profiles.
In Silico ADME/Toxicity Profiling
In silico tools are used to predict various ADME and toxicity parameters of this compound derivatives. These predictions help in assessing the potential of these compounds to be developed into orally bioavailable and safe drugs.
Studies on various pyrrolo[2,3-d]pyrimidine derivatives have shown that they generally exhibit favorable drug-like characteristics. For instance, many synthesized compounds have been found to adhere to Lipinski's rule of five, suggesting good potential for oral bioavailability. nih.gov Predictions often indicate good intestinal absorption and low permeability through the blood-brain barrier, which is desirable for minimizing central nervous system side effects. nih.gov
The pkCSM website is a commonly used tool for predicting the ADMET profiles of compounds. researchgate.net In one study, the in silico analysis of the physicochemical properties and ADMET profiles of a series of pyrrolo[2,3-d]pyrimidine derivatives indicated good intestinal absorption, suggesting their ability to penetrate various biological membranes. researchgate.net
| Derivative Class | ADME Prediction Tool | Key Predicted Properties | Reference |
|---|---|---|---|
| Halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' | Not specified | Adherence to Lipinski's rule of five, good intestinal absorption, low blood-brain barrier permeability. nih.gov | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivatives | pkCSM | Good intestinal absorption. researchgate.net | researchgate.net |
| Pyrrolo[2,3-d]pyrimidine urea derivative (RP-3) | Not specified | Favorable pharmacokinetic and safety profiles. afjbs.com | afjbs.com |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. This allows for the prediction of the activity of new, unsynthesized compounds.
QSAR studies have been performed on various series of pyrimidine (B1678525) derivatives to understand the structural requirements for their biological activities. For example, QSAR analysis of furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors has been conducted using multiple linear regression (MLR) and artificial neural network (ANN) methods. nih.gov These studies help in identifying key molecular descriptors that influence the inhibitory activity.
For pyrrolo[2,3-d]pyrimidine derivatives, QSAR models have been developed to guide the design of inhibitors for targets like CDK4. scienceopen.com The best 2D QSAR models for CDK4 inhibitors showed a high correlation coefficient (R² = 0.9247), indicating a strong predictive ability. scienceopen.com Similarly, 3D-QSAR models have been constructed, revealing the importance of steric and electrostatic parameters for the antimicrobial potential of pyrimidine derivatives. researchgate.net
Prediction of pKa Values
The pKa value is a measure of the acidity or basicity of a compound and is a critical parameter that influences its absorption, distribution, and binding to target molecules. While specific studies on the prediction of pKa values for this compound were not found in the provided search results, this is a common in silico prediction performed in computational drug design. Various software programs and web-based tools are available to predict the pKa values of small molecules based on their chemical structure. These predictions are valuable for understanding how the ionization state of the compound might change in different physiological environments, which in turn affects its pharmacokinetic and pharmacodynamic properties.
Advanced Characterization and Analytical Research Applications
Spectroscopic Analysis (IR, NMR, MS) for Structure Elucidation
Spectroscopic techniques are indispensable for the structural elucidation of 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine, providing detailed information about its molecular framework and functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the characteristic functional groups present in the molecule. For bromo-substituted pyrrolo[2,3-d]pyrimidine derivatives, characteristic stretching bands are observed in the fingerprint region of the IR spectrum. Notably, the carbon-bromine (C-Br) stretching vibration typically appears in the range of 720–760 cm⁻¹ rsc.org. Other key absorptions would include N-H stretching vibrations for the pyrrole (B145914) and pyrimidine (B1678525) rings, as well as C=N and C=C stretching vibrations within the heterocyclic core.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides profound insight into the molecular structure by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
In the ¹H NMR spectrum of pyrrolo[2,3-d]pyrimidine derivatives, the proton at the 2-position of the core structure typically exhibits a distinctive signal in the downfield region, generally between δ 8.34 and 8.38 ppm nih.gov. The specific chemical shifts and coupling constants of the protons on the pyrrole and pyrimidine rings of this compound are crucial for confirming the substitution pattern. The presence of the bromine atom is expected to influence the chemical shifts of adjacent protons.
The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each carbon atom in the molecule, allowing for a complete assignment of the carbon skeleton. The carbon atom attached to the bromine would show a characteristic chemical shift, and the other carbon signals would be consistent with the pyrrolo[2,3-d]pyrimidine framework.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (¹⁹Br and ⁸¹Br isotopes in nearly equal abundance), with two peaks separated by 2 Da. Fragmentation patterns observed in the mass spectrum can offer additional structural information iosrjournals.org.
Table 1: Spectroscopic Data for Pyrrolo[2,3-d]pyrimidine Derivatives
| Technique | Feature | Typical Range/Value | Reference |
|---|---|---|---|
| IR Spectroscopy | C-Br Stretch | 720–760 cm⁻¹ | rsc.org |
| ¹H NMR Spectroscopy | H-2 Proton | δ 8.34–8.38 ppm | nih.gov |
| Mass Spectrometry | Isotopic Pattern | M+, M+2 peaks for Bromine | iosrjournals.org |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of this compound and for its quantitative analysis in various matrices. Reverse-phase HPLC is a commonly employed method for the separation and analysis of pyrrolo[2,3-d]pyrimidine derivatives sielc.com.
A typical reverse-phase HPLC method would utilize a non-polar stationary phase, such as a C18 column, and a polar mobile phase. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous buffer. The composition of the mobile phase can be adjusted (isocratic or gradient elution) to achieve optimal separation of the target compound from any impurities or related substances.
Detection is commonly performed using a UV-Vis detector, as the pyrrolo[2,3-d]pyrimidine core contains a chromophore that absorbs UV light. The retention time of the compound under specific chromatographic conditions is a key parameter for its identification, while the peak area is proportional to its concentration, allowing for accurate quantification. For applications requiring higher sensitivity and specificity, such as in bioanalytical studies, an HPLC system can be coupled with a mass spectrometer (LC-MS).
Table 2: Representative HPLC Method Parameters for Pyrrolo[2,3-d]pyrimidine Derivatives
| Parameter | Typical Condition |
|---|---|
| Column | Reverse-Phase C18 |
| Mobile Phase | Acetonitrile/Water mixture |
| Detection | UV-Vis |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | Ambient to 40 °C |
Crystallographic Studies for Ligand-Protein Interactions and Structural Confirmation
For instance, X-ray crystal structures of pyrrolo[2,3-d]pyrimidine derivatives complexed with protein kinases have been instrumental in drug design and development nih.govacs.org. These studies reveal the precise binding mode of the inhibitor within the active site of the target protein, highlighting key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. The bromine atom in this compound can serve as a valuable handle for synthetic modifications and can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug-target binding.
Should a single crystal of this compound be successfully grown and analyzed, the resulting crystallographic data would provide precise bond lengths, bond angles, and conformational details, offering an unambiguous confirmation of its molecular structure.
Future Research Directions and Translational Perspectives
Design of Next-Generation 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine Analogs with Enhanced Efficacy and Selectivity
The development of novel analogs from the 7H-pyrrolo[2,3-d]pyrimidine core is a key strategy to improve therapeutic outcomes. Research efforts are focused on rational drug design to enhance both the potency and the selectivity of these inhibitors.
One successful approach involves the strategic incorporation of halogen atoms (fluorine, chlorine, bromine) into the molecular structure. nih.gov Halogenation can significantly influence the binding affinity of the inhibitor to its target kinase, leading to enhanced potency and selectivity. nih.gov For instance, the addition of chlorine and fluorine at specific positions has been shown to improve activity against various cancer cell lines. nih.gov
Another refined strategy focuses on exploiting specific features of the kinase ATP-binding pocket. In the development of inhibitors for Interleukin-2-inducible T-cell kinase (Itk), placing a specific substitution group at a hydration site within the pocket and using a saturated heterocyclic ring as a linker to the reactive group were crucial for achieving high selectivity over other structurally related kinases like Btk. researchgate.netebi.ac.uk Similarly, for inhibitors of p21-activated kinase 4 (PAK4), the nature of substituents connected to the pyrrolo[2,3-d]pyrimidine nucleus can result in a thousand-fold difference in inhibitory capacity. nih.gov
Structure-activity relationship (SAR) studies are continuously employed to optimize these scaffolds. In the pursuit of Monopolar spindle kinase 1 (Mps1) inhibitors for breast cancer, a scaffold hopping approach led to a new class of 7H-pyrrolo[2,3-d]pyrimidine inhibitors. researchgate.net Systematic modification and testing revealed that specific substitutions could yield compounds with potent enzymatic inhibition in the nanomolar range. researchgate.net Furthermore, in developing inhibitors for Colony-Stimulating Factor 1 Receptor (CSF1R), introducing a methyl group on the benzylamine (B48309) moiety was found to dramatically suppress activity against the off-target EGFR, thereby boosting selectivity. ntnu.no
These design strategies are summarized in the table below:
| Design Strategy | Objective | Example Target(s) | Reference |
| Strategic Halogenation | Enhance potency and selectivity | EGFR, Her2, VEGFR2, CDK2 | nih.gov |
| Targeting Hydration Sites | Improve selectivity | Interleukin-2-inducible T-cell kinase (Itk) | researchgate.netebi.ac.uk |
| Linker Modification | Enhance selectivity | Itk | researchgate.net |
| Scaffold Hopping | Discover novel inhibitor classes | Monopolar spindle kinase 1 (Mps1) | researchgate.net |
| Substituent Optimization | Maximize potency and selectivity | p21-activated kinase 4 (PAK4), CSF1R | nih.govntnu.no |
Combination Therapies Involving this compound Derivatives
As tumors often develop resistance to single-agent therapies, combination strategies are becoming a central focus of translational research. The rationale is to target multiple, non-overlapping signaling pathways simultaneously to achieve synergistic anti-tumor effects and prevent or delay the onset of resistance.
One of the key mechanisms of resistance to certain cancer drugs, such as histone deacetylase (HDAC) inhibitors, is the feedback activation of compensatory signaling pathways like the JAK-STAT3 pathway. acs.org This observation provides a strong basis for combining a JAK inhibitor, a class of drugs for which the 7H-pyrrolo[2,3-d]pyrimidine scaffold is well-established, with an HDAC inhibitor. acs.org Such a combination could preemptively block the resistance mechanism, leading to more profound and durable responses, particularly in solid tumors like triple-negative breast cancer. acs.org
This concept has led to the innovative design of dual JAK/HDAC inhibitors built upon the pyrrolo[2,3-d]pyrimidine scaffold. acs.org These single-molecule agents are designed to potently inhibit both JAK1/2/3 and HDAC1/6. acs.org Research has shown that such dual inhibitors can diminish the activation of signaling pathways triggered by the tumor microenvironment, suggesting they could overcome drug resistance mediated by interactions between cancer cells and associated fibroblasts. acs.org
While direct clinical studies combining a this compound derivative with other agents are emerging, the preclinical evidence strongly supports the exploration of these combination therapies for future clinical development.
Investigation of Novel Biological Targets and Signaling Pathways
The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold allows it to be adapted to inhibit a wide array of biological targets, extending its therapeutic potential beyond its initial applications.
Kinase Inhibition: A primary focus has been on inhibiting protein kinases involved in cancer and inflammatory diseases. Derivatives have been developed as potent inhibitors of:
Signal Transducers and Activators of Transcription 6 (STAT6): As key mediators in the interleukin-4 (IL-4) signaling pathway, STAT6 inhibitors are being investigated as treatments for allergic diseases like asthma. researchgate.net
Focal Adhesion Kinase (FAK): FAK is implicated in cell proliferation and migration. Potent FAK inhibitors based on the 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed that suppress tumor cell growth and migration. doi.org
RET Kinase: Gene fusions and mutations in RET are drivers for thyroid and non-small cell lung cancers. Pyrrolo[2,3-d]pyrimidine derivatives have been identified that show low nanomolar potency against both wild-type and drug-resistant mutant forms of RET. nih.gov
Hematopoietic Progenitor Kinase 1 (HPK1): As a negative regulator of T-cell receptor signaling, HPK1 is a promising target for cancer immunotherapy. Novel inhibitors with this scaffold have been shown to enhance T-cell activation markers, such as IL-2 secretion. nih.gov
Other Kinases: The scaffold has been successfully used to target a broad range of other kinases, including p21-activated kinase 4 (PAK4), Interleukin-2-inducible T-cell kinase (Itk), Monopolar spindle kinase 1 (Mps1), and multi-kinase targets like EGFR, Her2, and VEGFR2. nih.govresearchgate.netnih.govresearchgate.net
Non-Kinase Targets: The therapeutic scope is not limited to kinases. Research has identified derivatives active against other critical cellular pathways:
De Novo Purine (B94841) Biosynthesis: Certain 6-substituted pyrrolo[2,3-d]pyrimidine antifolates have been designed to selectively inhibit de novo purine biosynthesis. These compounds are engineered for selective uptake by tumors through specific transporters like the proton-coupled folate transporter (PCFT), which is active in the acidic microenvironments of many solid tumors. duq.edu
Plasmodium falciparum Calcium-Dependent Protein Kinases (PfCDPKs): To combat malaria, pyrrolo[2,3-d]pyrimidines have been designed as "bumped kinase inhibitors" targeting PfCDPK1 and PfCDPK4, which are essential for the parasite's life cycle and transmission. mdpi.com
A summary of various targets for this scaffold is presented below:
| Target Class | Specific Target(s) | Therapeutic Area | Reference |
| Tyrosine Kinases | EGFR, Her2, VEGFR2, FAK, RET, ALK | Oncology | nih.govdoi.orgnih.gov |
| Serine/Threonine Kinases | PAK4, Mps1, HPK1, Itk | Oncology, Inflammation | researchgate.netnih.govresearchgate.netnih.gov |
| Transcription Factors | STAT6 | Allergic Disease | researchgate.net |
| Metabolic Enzymes | De Novo Purine Biosynthesis enzymes | Oncology | duq.edu |
| Parasitic Kinases | PfCDPK1, PfCDPK4 | Infectious Disease (Malaria) | mdpi.com |
Development of Biomarkers for Personalized Medicine Approaches
To maximize the therapeutic benefit of this compound derivatives, the development of predictive biomarkers is essential. Biomarkers can help identify patient populations most likely to respond to a specific inhibitor, paving the way for personalized medicine.
Genetic Biomarkers: The most established biomarkers are genetic alterations that drive the malignancy. For pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, these include:
Gene Fusions and Mutations: In non-small cell lung cancer and thyroid cancer, the presence of RET gene fusions or specific point mutations are direct indicators for treatment with RET inhibitors. nih.gov Similarly, EGFR mutations and ALK gene rearrangements identify patients who may benefit from inhibitors targeting these kinases. nih.govresearchgate.net Ongoing research aims to develop derivatives with improved efficacy against specific resistance mutations that arise during treatment. nih.gov
Expression-Based Biomarkers: The level of expression of certain proteins can also predict drug sensitivity.
Transporter Expression: For antifolate derivatives that target de novo purine biosynthesis, the expression of the proton-coupled folate transporter (PCFT) and high-affinity folate receptors (FRs) can serve as biomarkers. Tumors with high expression of these transporters would be more sensitive to these drugs due to enhanced cellular uptake. duq.edu
Signaling Pathway Biomarkers: The activation state of a signaling pathway can indicate dependence on that pathway and sensitivity to its inhibitors.
Pathway Activation Status: The activation of the LIFR-JAK-STAT signaling pathway, which can be triggered by the tumor microenvironment, has been identified as a potential mechanism of drug resistance. acs.org The ability of dual JAK/HDAC inhibitors to diminish this signaling suggests that its activation status could be a biomarker for identifying tumors susceptible to this therapeutic strategy. acs.org Furthermore, the phosphorylation level of SLP76, a direct substrate of HPK1, can serve as a pharmacodynamic biomarker to confirm target engagement by HPK1 inhibitors in T-cells. nih.gov
Future work will focus on validating these potential biomarkers and discovering new ones to further refine patient selection for therapies involving this versatile chemical scaffold. nih.gov
Strategies to Address Drug Resistance and Improve Pharmacokinetic Profiles
Two of the most significant hurdles in drug development are acquired resistance and suboptimal pharmacokinetic properties. Future research on this compound derivatives is actively addressing these challenges.
Addressing Drug Resistance: Tumors can develop resistance to kinase inhibitors by acquiring secondary mutations in the target kinase's ATP-binding pocket. A primary strategy is the rational design of next-generation inhibitors that can effectively bind to and inhibit these mutated kinases.
Targeting Resistant Mutants: Researchers are designing pyrrolo[2,3-d]pyrimidine derivatives that can overcome common resistance mutations. For example, compounds have been specifically developed to be potent against the RET V804M "gatekeeper" mutation and the EGFR T790M mutation, which confer resistance to earlier-generation inhibitors. nih.gov Similarly, in the context of anaplastic lymphoma kinase (ALK), understanding how mutations like G1202R cause steric hindrance has guided the design of new inhibitors that can circumvent this resistance mechanism. researchgate.net
Dual-Target Inhibition: As discussed previously, designing single molecules that inhibit both a primary target and a known resistance pathway (e.g., dual JAK/HDAC inhibitors) is a promising approach to prevent or overcome resistance. acs.org
Improving Pharmacokinetic Profiles: A compound's clinical success is also dependent on its absorption, distribution, metabolism, and excretion (ADME) properties.
Enhancing Solubility: Poor aqueous solubility can limit a drug's oral bioavailability. Structural modifications are being explored to improve this parameter. For instance, a dihydropyrrolo analog was designed specifically to increase the percentage of sp3 centers in the molecule, which successfully improved its kinetic aqueous solubility.
Improving Metabolic Stability: A drug's metabolic profile determines its half-life and potential for drug-drug interactions. In the development of STAT6 inhibitors, optimization led to compound AS1810722, which exhibited not only potent inhibition but also a favorable profile regarding inhibition of the major drug-metabolizing enzyme CYP3A4, suggesting a lower risk of metabolic drug-drug interactions. researchgate.net Similarly, during the development of CSF1R inhibitors, metabolic profiling identified a "soft spot" in the molecule, enabling the targeted design of new analogs with improved metabolic stability. ntnu.no
These focused efforts are crucial for translating promising lead compounds into viable clinical candidates with improved durability and patient-friendly profiles.
Q & A
Q. What are the standard synthetic routes for 6-bromo-7H-pyrrolo[2,3-d]pyrimidine, and what are their key challenges?
The synthesis typically involves halogenation and cyclization steps. For example, bromination of precursor pyrrolo[2,3-d]pyrimidine derivatives using reagents like N-bromosuccinimide (NBS) in anhydrous dichloromethane yields the brominated product. Key challenges include controlling regioselectivity and minimizing side reactions. Reaction conditions (e.g., temperature, solvent) significantly impact yield, as shown in a study where NBS-mediated bromination achieved 76% yield under optimized conditions . Purification often requires column chromatography with solvents like CH₂Cl₂/MeOH (1:99) to isolate the product.
Q. How is the structure of this compound characterized in academic research?
Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Distinct signals for the pyrrole and pyrimidine protons (e.g., δ 6.23 ppm for C5-CH in DMSO-d₆) and carbons.
- HRMS : Exact mass determination (e.g., observed m/z 437.0837 vs. calculated 437.0851 for a brominated derivative) .
- X-ray crystallography : Resolves substituent positions and ring conformations, though data for this specific compound are limited in public databases.
Q. What safety precautions are required when handling this compound?
According to safety data sheets, it is classified as a toxic solid (UN2811) under transportation regulations. Researchers must:
- Use personal protective equipment (gloves, goggles).
- Avoid inhalation or skin contact.
- Follow institutional protocols for disposal, as it may require incineration or specialized waste treatment .
Advanced Research Questions
Q. How does the bromine substituent at the 6-position influence the compound’s activity as a kinase inhibitor?
The bromine atom enhances electrophilicity, facilitating interactions with kinase active sites. In FAK (focal adhesion kinase) inhibition studies, brominated derivatives exhibited improved binding affinity (IC₅₀ values <100 nM) compared to non-halogenated analogs. The bulkiness of Br also modulates steric hindrance, affecting selectivity for kinases like EGFR and VEGFR2 .
Q. What strategies are used to optimize the structure-activity relationship (SAR) of this compound derivatives?
Key SAR optimization approaches include:
- Substitution at C4/C7 positions : Introducing aryl or alkyl groups (e.g., 3-bromophenyl at C4) enhances solubility and target engagement.
- Hybridization : Coupling with pharmacophores like benzyl or chlorophenyl groups improves antiproliferative activity (e.g., 56% yield in a hybrid synthesis with 2-chlorophenyl) .
- Prodrug design : Masking reactive sites (e.g., using Boc-protected piperidine) improves bioavailability .
Q. How can researchers resolve contradictions in reported biological data for this compound derivatives?
Discrepancies in IC₅₀ values or selectivity profiles often arise from:
- Assay variability : Use standardized kinase profiling panels (e.g., Eurofins KinaseProfiler) for cross-study comparisons.
- Compound purity : Ensure ≥95% purity via HPLC and confirm identity with NMR/HRMS.
- Cellular context : Differences in cell lines (e.g., HeLa vs. MCF-7) may affect activity due to varying kinase expression levels .
Q. What experimental designs are critical for evaluating the anticancer efficacy of this compound derivatives?
Key steps include:
- In vitro screening : Dose-response assays (0.1–100 µM) across cancer cell lines, with cisplatin as a positive control.
- Mechanistic studies : Western blotting for phosphorylation status of target kinases (e.g., FAK, EGFR).
- In vivo models : Xenograft studies in mice, monitoring tumor volume and toxicity (e.g., maximum tolerated dose determination) .
Methodological Insights
Q. How are computational methods applied to predict the binding mode of this compound with kinases?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) predict interactions:
- Hydrogen bonding : Between the pyrimidine nitrogen and kinase hinge region (e.g., Met499 in FAK).
- Halogen bonding : Bromine with backbone carbonyl groups (e.g., Cys502 in FAK) enhances binding energy (ΔG ≤ -9 kcal/mol) .
Q. What analytical techniques are used to assess purity and stability during storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
